molecular formula C9H6N2O3 B1302397 5-(4-Nitrophenyl)isoxazole CAS No. 3383-42-4

5-(4-Nitrophenyl)isoxazole

Cat. No.: B1302397
CAS No.: 3383-42-4
M. Wt: 190.16 g/mol
InChI Key: FVRVKMWZTNJREY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)isoxazole: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a nitro group at the para position of the phenyl ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)isoxazole can be achieved through several methods. One common approach involves the reaction of aldehydes with primary nitro compounds. For instance, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound . Another method involves the cycloaddition of nitrile oxides with alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions. The use of nitric acid or sulfuric-nitric acid mixtures is common for introducing the nitro group into the aromatic ring . These methods are optimized for high yield and purity, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)isoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of pharmaceuticals targeting specific enzymes and receptors .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

    4-Nitrophenylisoxazole: Similar structure but different substitution pattern.

    5-(2-Nitrophenyl)isoxazole: Nitro group at the ortho position.

    5-(3-Nitrophenyl)isoxazole: Nitro group at the meta position.

Uniqueness: 5-(4-Nitrophenyl)isoxazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This compound’s distinct properties make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVKMWZTNJREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371808
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-42-4
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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